Rucaparib is a potent, orally available small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. [, , , , , , ] It selectively inhibits PARP-1, PARP-2, and PARP-3, playing a crucial role in scientific research, particularly in the field of cancer biology. [, , ] Rucaparib is currently being investigated for its potential in treating tumors associated with homologous recombination repair deficiency (HRD). [, , , , ]
Rucaparib phosphate is a small molecule compound primarily classified as a poly(ADP-ribose) polymerase inhibitor. It is utilized in the treatment of certain types of cancer, particularly ovarian cancer, by exploiting the DNA repair deficiencies in tumor cells. The compound is derived from rucaparib, which has demonstrated efficacy in clinical settings, particularly for patients with BRCA mutations or homologous recombination repair deficiencies.
Rucaparib phosphate is synthesized as a phosphate salt of rucaparib, enhancing its solubility and bioavailability. It belongs to the class of drugs known as PARP inhibitors, which target the poly(ADP-ribose) polymerase enzymes involved in DNA repair processes. This classification places it within the broader category of anticancer agents.
The synthesis of rucaparib phosphate involves several key steps that optimize yield and purity. A notable method includes a Fischer indole synthesis reaction, which is employed to create key intermediates essential for the final product. The synthesis pathway can be summarized as follows:
The molecular formula for rucaparib phosphate is , with a molecular weight of approximately 323.371 g/mol. Its structural characteristics include:
The three-dimensional structure can be visualized using various chemical modeling software tools, which provide insights into its binding interactions with poly(ADP-ribose) polymerases .
Rucaparib phosphate undergoes several key chemical reactions during its synthesis:
These reactions are characterized by their efficiency and reduced environmental impact compared to conventional synthetic routes .
Rucaparib exerts its therapeutic effects by inhibiting poly(ADP-ribose) polymerase enzymes (PARP1, PARP2, and PARP3). The mechanism can be summarized as follows:
Relevant data indicate that rucaparib phosphate maintains high purity levels when synthesized using optimized methods .
The stereoselective construction of rucaparib’s tetrahydroazepino[5,4,3-cd]indole core demands precise chiral control. Modern synthetic routes employ catalytic asymmetric methodologies to generate enantiomerically enriched intermediates, avoiding classical resolution techniques that inherently limit yield.
These methods enhance atom economy while providing enantiopurity >98%, essential for the pharmacological activity of rucaparib [3] [5].
Late-stage C–H functionalization has revolutionized the synthesis of rucaparib’s diarylalkylamine core, replacing multi-step sequences involving halogenation and cross-coupling. Pd/Cu dual catalytic systems enable direct arylation of the indole scaffold, improving efficiency and sustainability.
Table 1: Optimization of Pd/Cu-Mediated Direct Arylation for Rucaparib Synthesis
Aryl Source | Catalyst System | Ligand | Temp (°C) | Yield (%) | C2:C3 Selectivity |
---|---|---|---|---|---|
Arylselenonium triflate | Pd(OAc)₂ (8 mol%)/CuI (15 mol%) | 1,10-Phenanthroline | 100 | 71 | >20:1 |
Aryl iodide | Pd(OAc)₂ (5 mol%)/CuI (10 mol%) | PPh₃ | 120 | 58 | 5:1 |
Aryldiazonium tetrafluoroborate | PdCl₂ (10 mol%)/Cu(OAc)₂ | None | 60 | 42 | 3:1 |
This direct arylation strategy eliminates three steps (C2-bromination, Suzuki coupling, deprotection) from earlier routes, reducing overall synthesis time by 40% and eliminating stoichiometric halide waste streams [4] [6] [10].
The 6-fluoro-3-[(E)-2-nitrovinyl]-1H-indole intermediate serves as a pivotal precursor for rucaparib’s fused tetracyclic core. Classical Fischer indolization using phenylhydrazines and carbonyl compounds faces regioselectivity challenges with unsymmetrical ketones. Recent innovations address this:
Table 2: Optimization of Nitrovinyl-Indole Synthesis via Fischer Indolization
Method | Conditions | Reaction Time | Yield (%) | Purity (HPLC %) | E:Z Ratio |
---|---|---|---|---|---|
Stepwise (conventional) | 1. AcOH/H₂O, 60°C, 4h; 2. NH₄OAc, EtOH, reflux 12h | 16 hours | 72 | 97 | 15:1 |
Stepwise (microwave) | 1. AcOH/H₂O, MW 80°C, 1h; 2. NH₄OAc, EtOH, MW 100°C, 0.5h | 1.5 hours | 89 | 99 | >20:1 |
One-Pot | TiCl₄ (10 mol%), THF, MW 100°C, 2h | 2 hours | 78 | 99 | >20:1 |
This methodology avoids hazardous nitration chemistry, enhances E-stereoselectivity, and reduces solvent consumption by 50% [1] [3].
The primary amine in 4-(aminomethyl)phenyl intermediates necessitates protection during indole N-alkylation and core functionalization. Conventional groups (Boc, Cbz) require strongly acidic/forcing conditions for deprotection, risking lactam ring degradation. Innovations include:
These strategies improve global yields to >85% (versus 60-70% with Boc) and enable orthogonal protection in multi-amine intermediates [3] [5] [9].
Reaction medium and catalyst choice profoundly impact yield, purity, and environmental footprint across rucaparib’s synthetic sequence. Key optimizations include:
Table 3: Solvent and Catalyst Optimization in Key Steps
Reaction Step | Optimal Solvent | Optimal Catalyst | Key Improvement | Yield Increase |
---|---|---|---|---|
Reductive Amination | 2-Methyl-THF | NaBH₃CN (1.2 eq) | Minimizes hydrolysis; enhances rate | 92% vs. 78% (MeOH) |
Nitro Group Hydrogenation | EtOAc/EtOH (1:1) | PtO₂/PVP (0.5 mol%) | Enables 5 catalyst recycles; <10 ppm Pt residue | 98% (all cycles) |
Lactam Cyclization | Toluene | pTSA (0.1 eq) | Reduces epimerization from 10% to <0.5% | 96% vs. 85% (HCl) |
These optimizations reduce waste (E-factor reduction: 15 to 8), improve atom economy, and facilitate direct crystallization of intermediates without chromatography [1] [3] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7